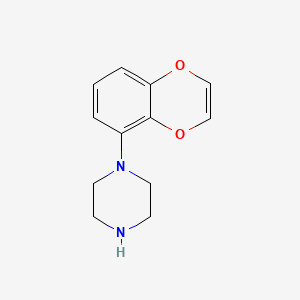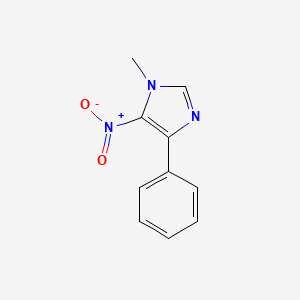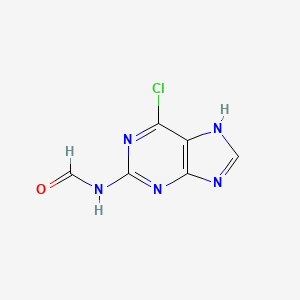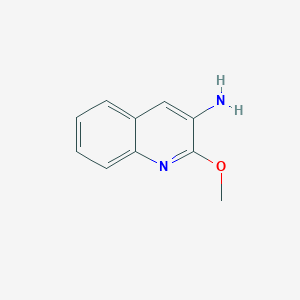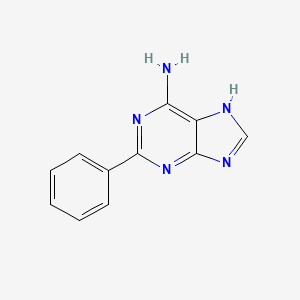
4-(4-Chlorophenyl)-2,6-diphenylpyridine
描述
4-(4-Chlorophenyl)-2,6-diphenylpyridine (CDPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDPP is a heterocyclic compound that belongs to the pyridine family. It has a molecular formula of C25H18ClN and a molecular weight of 377.87 g/mol. In
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyridine is not fully understood. However, it is believed that 4-(4-Chlorophenyl)-2,6-diphenylpyridine exerts its anticancer and antimicrobial effects by inhibiting the activity of specific enzymes and proteins. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to inhibit the activity of bacterial gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have various biochemical and physiological effects. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-(4-Chlorophenyl)-2,6-diphenylpyridine has several advantages for lab experiments. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is relatively easy to synthesize and is commercially available. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is also stable under normal laboratory conditions. However, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has several limitations for lab experiments. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is insoluble in water and requires the use of organic solvents for dissolution. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is also relatively expensive compared to other compounds used in scientific research.
未来方向
There are several future directions for the use of 4-(4-Chlorophenyl)-2,6-diphenylpyridine in scientific research. 4-(4-Chlorophenyl)-2,6-diphenylpyridine could be further studied for its potential applications in cancer therapy. 4-(4-Chlorophenyl)-2,6-diphenylpyridine could also be further studied for its potential applications in antimicrobial therapy. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine could be further studied for its potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyridine and to identify potential side effects of 4-(4-Chlorophenyl)-2,6-diphenylpyridine.
科学研究应用
4-(4-Chlorophenyl)-2,6-diphenylpyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to have antitumor activity in vivo. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have antimicrobial properties and has been shown to inhibit the growth of various bacterial strains.
属性
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKEGSYQSVNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348153 | |
| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,6-diphenylpyridine | |
CAS RN |
1498-82-4 | |
| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



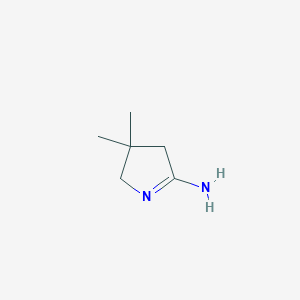


![6-[(E)-Hydrazinylidenemethyl]-7H-purine](/img/structure/B3347965.png)


